Boc-Lys(Tfa)-AMC

Descripción

Contextualization within Fluorogenic Substrate Development for Enzyme Assays

The study of enzymes, particularly proteases and deacetylases, relies heavily on the ability to accurately measure their activity. Fluorogenic assays have emerged as a highly sensitive and precise method for this purpose. mdpi.com These assays utilize substrates that are initially non-fluorescent or weakly fluorescent and, upon enzymatic action, release a highly fluorescent molecule. creative-enzymes.com This change in fluorescence provides a direct and continuous measure of enzyme activity, lending itself well to high-throughput screening applications. creative-enzymes.comnih.gov

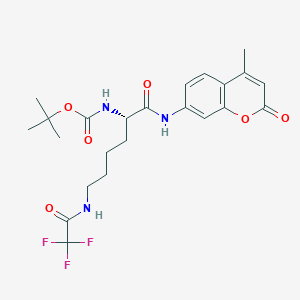

Boc-Lys(Tfa)-AMC is a prime example of a rationally designed fluorogenic substrate. chemimpex.com Its structure consists of a lysine (B10760008) residue where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the epsilon-amino group is protected by a trifluoroacetyl (Tfa) group. chemimpex.com This modified lysine is then attached to a 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. iris-biotech.de In its intact form, the fluorescence of the AMC moiety is quenched. caymanchem.com The design, featuring specific protecting groups, allows for targeted enzymatic cleavage, making it a valuable tool for studying specific enzyme classes. chemimpex.com

Overview of Diverse Research Applications and Utility

The versatility of this compound has led to its widespread use in various research areas. Its primary application lies in the detection and quantification of histone deacetylase (HDAC) activity, particularly for class IIa (HDAC4, 5, and 7) and to some extent, other HDACs like HDAC8. cymitquimica.comnih.govbachem.comfishersci.com This specificity makes it an invaluable reagent for screening potential HDAC inhibitors, which are a significant area of interest in the development of new therapeutic agents, especially in oncology. chemimpex.comontosight.ai

Beyond HDACs, this compound is also utilized in assays for other proteases, such as cathepsins and calpains. ontosight.ai Its utility extends to basic research for understanding the biological roles of these enzymes in various physiological and pathological processes. ontosight.ai Furthermore, the core structure of this compound serves as a building block in peptide synthesis for creating more complex and specific probes for studying enzyme activity. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 97885-44-4 scbt.comchemicalbook.com |

| Molecular Formula | C23H28F3N3O6 cymitquimica.comfishersci.comscbt.combiosynth.com |

| Molecular Weight | 499.49 g/mol cymitquimica.comfishersci.comscbt.com |

| Appearance | White to off-white powder chemimpex.comcymitquimica.com |

| Purity | ≥98% scbt.com |

Role as a Protease-Cleavable Fluorogenic Probe in Enzymology

The functionality of this compound as a fluorogenic probe is centered on its enzymatic cleavage. iris-biotech.de The process typically involves a two-step reaction, particularly in the context of HDAC assays. nih.govexplorationpub.com In the first step, an HDAC enzyme removes the trifluoroacetyl group from the lysine residue. nih.gov This deacetylated intermediate, Boc-Lys-AMC, then becomes a substrate for a second enzyme, typically trypsin. nih.govexplorationpub.com

Trypsin, a protease, recognizes and cleaves the peptide bond C-terminal to the lysine residue, releasing the free 7-amino-4-methylcoumarin (AMC) molecule. explorationpub.comnih.gov The liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time. smolecule.com The free AMC exhibits excitation and emission maxima at approximately 345-355 nm and 445-460 nm, respectively. caymanchem.comnih.govaatbio.comarvojournals.org This quantifiable fluorescent signal is directly proportional to the activity of the primary enzyme (e.g., HDAC) being assayed. explorationpub.com

Table 2: Enzyme Selectivity and Assay Principle

| Target Enzyme Class | Specific Enzymes | Assay Principle |

|---|---|---|

| Histone Deacetylases (HDACs) | Class IIa (HDAC4, 5, 7), HDAC8 cymitquimica.combachem.comfishersci.comarvojournals.org | Two-step enzymatic assay: 1. Deacetylation by HDAC. 2. Cleavage of the resulting product by trypsin to release fluorescent AMC. nih.govexplorationpub.com |

| Other Proteases | Cathepsins, Calpains ontosight.ai | Direct cleavage of the amide bond between lysine and AMC, releasing the fluorophore. |

Table 3: Spectral Properties of Liberated AMC

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~345 - 355 caymanchem.comnih.govaatbio.comarvojournals.org |

| Emission Maximum | ~445 - 460 caymanchem.comnih.govaatbio.comarvojournals.org |

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-6-[(2,2,2-trifluoroacetyl)amino]hexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F3N3O6/c1-13-11-18(30)34-17-12-14(8-9-15(13)17)28-19(31)16(29-21(33)35-22(2,3)4)7-5-6-10-27-20(32)23(24,25)26/h8-9,11-12,16H,5-7,10H2,1-4H3,(H,27,32)(H,28,31)(H,29,33)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFVNATYYXBMGO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438081 | |

| Record name | Boc-L-Lys-MCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97885-44-4 | |

| Record name | Boc-L-Lys-MCA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modifications of Boc Lys Tfa Amc Analogs

Methodologies for Peptide Synthesis Incorporating Boc-Lys(Tfa)-AMC

The primary method for incorporating this compound into peptide chains is Solid-Phase Peptide Synthesis (SPPS). This technique allows for the efficient and controlled assembly of peptides on a solid resin support. The precursor, Boc-Lys(Tfa)-OH, is a key component in Boc-based SPPS strategies.

In this strategy, the Boc group serves as a temporary protecting group for the N-terminal α-amino group, while the Tfa group protects the lysine (B10760008) side-chain's ε-amino group. The Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), whereas the Tfa group is stable under these conditions. peptide.com This orthogonality is fundamental, as it permits the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

The general cycle for adding an amino acid in Boc-SPPS proceeds as follows:

Deprotection: The Boc group of the resin-bound amino acid is removed using a solution of TFA in a solvent like dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is neutralized with a tertiary amine base, such as diisopropylethylamine (DIEA), to liberate the free amine for the next coupling step. peptide.com

Coupling: The next Boc-protected amino acid (e.g., Boc-Lys(Tfa)-OH) is activated by a coupling reagent (like HBTU or HATU) and added to the resin, forming a new peptide bond. peptide.com

Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. The final peptide is cleaved from the resin support using a strong acid, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), which also removes the Tfa side-chain protecting group. peptide.com The use of resins pre-loaded with amino acid-AMC derivatives provides a direct route for synthesizing C-terminally labeled peptides via SPPS. merckmillipore.com

Table 1: Key Steps in Boc-SPPS Incorporating a Boc-Lys(Tfa) Residue

| Step | Reagent/Procedure | Purpose |

|---|---|---|

| Nα-Deprotection | ~30-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removes the Boc group from the N-terminus of the growing peptide chain. peptide.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF | Neutralizes the TFA salt to generate a free amine for coupling. peptide.com |

| Amino Acid Coupling | Boc-Lys(Tfa)-OH with an activating agent (e.g., HBTU, HATU) | Couples the protected lysine derivative to the N-terminus of the peptide. peptide.com |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Cleaves the completed peptide from the solid support and removes side-chain protecting groups like Tfa. peptide.com |

Design and Elaboration of Novel Fluorogenic Probes Derived from this compound

This compound is widely used as a fluorogenic substrate, particularly for assaying the activity of histone deacetylases (HDACs). fishersci.com The core mechanism involves a two-step enzymatic reaction. First, an HDAC enzyme removes the trifluoroacetyl group from the lysine side chain, yielding Boc-Lys-AMC. fishersci.com This deacetylated product is then recognized and cleaved by a developer enzyme, typically trypsin, which cuts the amide bond C-terminal to the lysine residue. explorationpub.com This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, and the resulting increase in fluorescence is proportional to the HDAC activity. merckmillipore.comexplorationpub.com

The design of novel fluorogenic probes based on the this compound scaffold focuses on enhancing specificity, sensitivity, or introducing new functionalities. Strategies include:

Varying the Acyl Group: Replacing the trifluoroacetyl group with other acyl moieties can modulate the substrate's specificity for different HDAC isoforms. For example, Boc-Lys(Ac)-AMC, with a standard acetyl group, is also a widely used HDAC substrate. arvojournals.orgmedchemexpress.com

Modifying the Peptide Backbone: Incorporating this compound into a longer peptide sequence can create substrates that are more specific for certain proteases or peptidases, allowing for the study of enzymes beyond HDACs.

Introducing Photoreactive Groups: The development of probes with photoreactive moieties, such as aryl azido (B1232118) groups, allows for photoaffinity labeling. nih.gov These probes can be used to covalently crosslink to the target enzyme upon photoactivation, enabling identification and structural studies of the enzyme's active site. nih.gov

Table 2: Comparison of Related Fluorogenic HDAC Substrates

| Substrate | Target Enzyme Class | Detection Principle | Excitation/Emission (nm) |

|---|---|---|---|

| This compound | Class IIa/IV HDACs (e.g., HDAC4, 5, 7, 8) fishersci.comarvojournals.org | Two-step assay with HDAC and trypsin. explorationpub.com | ~340-355 / ~460 explorationpub.comarvojournals.org |

| Boc-Lys(Ac)-AMC | Class I/IIb HDACs (e.g., HDAC1, 3, 6) arvojournals.org | Two-step assay with HDAC and trypsin. medchemexpress.com | ~355 / ~460 medchemexpress.com |

| Ac-Gly-Ala-Lys(Ac)-AMC | HDACs | Similar two-step enzymatic cleavage. researchgate.net | Not specified |

| p53-AMC | SIRT1 (a Class III HDAC) | Direct cleavage by SIRT1. rsc.org | Not specified |

Strategic Application of Protecting Groups for Selective Chemical Reactions

The successful synthesis of complex peptides and probes relies heavily on the strategic use of protecting groups. issuu.com These chemical moieties shield reactive functional groups from unwanted side reactions during synthesis. issuu.com An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is essential for selective modifications.

The this compound structure itself is an excellent example of this principle. The Boc group is acid-labile (removed by TFA), while the Tfa group is stable to acid but can be removed enzymatically or by strong base. explorationpub.com This allows for the incorporation of the Lys(Tfa) unit into a peptide using Boc chemistry.

For more complex syntheses, additional orthogonal protecting groups can be employed:

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group, typically removed with piperidine. issuu.com Using Fmoc-protected amino acids in conjunction with this compound allows for two distinct sets of deprotection conditions, enabling the synthesis of branched or cyclic peptides.

Alloc (Allyloxycarbonyl): This group is removed by palladium-catalyzed reactions, providing another layer of orthogonality. peptide.com

Mtt (Methyltrityl): An acid-labile group that is cleaved under much milder acidic conditions than Boc, allowing for selective deprotection on-resin. issuu.com

Z (Benzyloxycarbonyl): This group is stable to both acid and base but can be removed by catalytic hydrogenation. issuu.com

By combining these protecting groups, chemists can selectively deprotect and modify specific sites within a complex peptide containing a Lys(Tfa)-AMC residue, for instance, to attach reporter tags, crosslinkers, or other functional molecules.

Table 3: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Moderate Acid (e.g., TFA) peptide.com | Stable to base and hydrogenation. issuu.com |

| Trifluoroacetyl | Tfa | Strong Base, Strong Acid (HF), or Enzymatic Cleavage explorationpub.com | Stable to moderate acid (TFA). |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) merckmillipore.com | Stable to acid and hydrogenation. issuu.com |

| Benzyloxycarbonyl | Z | Catalytic Hydrogenation issuu.com | Stable to acid and base. issuu.com |

| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ and a scavenger peptide.com | Stable to acid and base. peptide.com |

| Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) issuu.com | Stable to base. issuu.com |

Mechanistic Enzymology of Boc Lys Tfa Amc with Lysine Deacetylases Kdacs

Substrate Recognition and Selectivity Profiles for KDAC Isoforms

The recognition and processing of Boc-Lys(Tfa)-AMC by various KDAC isoforms are central to its utility as a research tool. The trifluoroacetyl (Tfa) group on the lysine (B10760008) residue is a key determinant of its selectivity.

This compound is recognized as a specific substrate for Class IIa histone deacetylases (HDACs), which include HDAC4, HDAC5, and HDAC7. bachem.comfishersci.comcymitquimica.com The bulky and electron-withdrawing trifluoroacetyl group is preferentially accommodated by the active site of these enzymes. nih.govbiorxiv.org Research indicates that this compound is a suitable fluorogenic substrate for assaying the activity of HDAC4, HDAC5, and HDAC7 in protease-coupled assays. bachem.comfishersci.comcymitquimica.com The catalytic deacetylation activity of class IIa enzymes is noted to be significantly weaker, approximately 1000-fold lower, than that of class I HDACs. nih.gov Despite this, the substrate is effectively used to measure the activity of this class of enzymes. arvojournals.orgarvojournals.org

While primarily a substrate for Class IIa HDACs, this compound is also hydrolyzed by other KDAC subtypes. It is considered a suitable substrate for HDAC8, a class I HDAC. bachem.comfishersci.comcymitquimica.com Studies have shown that HDAC8 exhibits potent activity against the non-physiological ε-N-trifluoroacetyllysine (Ktfa) substrate. biorxiv.org The substrate is also recognized by HDAC10 and HDAC11, with some reports indicating its selectivity extends to these enzymes. arvojournals.orgnih.govresearchgate.net However, one study noted that HDAC10 did not show significant conversion of various substrates, including those with trifluoroacetylated lysine, suggesting it may preferentially deacylate polyamines. biorxiv.org For HDAC8, a Michaelis-Menten constant (KM) of 8.9 ± 1.6 µmol/L and a catalytic rate constant (kcat) of 0.034 ± 0.002 s-1 have been determined in a low-salt assay buffer. nih.gov

A comparison between this compound and Boc-Lys(Ac)-AMC reveals distinct selectivity profiles. This compound is selective for Class IIa HDACs and to a lesser extent for HDAC8, HDAC10, and HDAC11. nih.govresearchgate.net In contrast, Boc-Lys(Ac)-AMC is a specific substrate for Class I (HDAC1, 2, 3) and Class IIb (HDAC6) enzymes. arvojournals.orgnih.govresearchgate.net This differential specificity allows for the use of these two substrates to distinguish between the activities of different HDAC classes in complex mixtures like cell lysates. nih.gov

The kinetic parameters for the hydrolysis of these substrates by different enzymes highlight their specificity. For instance, a bacterial histone deacetylase-like amidohydrolase from Pseudomonas aeruginosa showed a higher affinity for this compound (KM = 21 µM) compared to Boc-Lys(Ac)-AMC (KM = 95 µM). uniprot.org This indicates a structural preference of the enzyme's active site for the trifluoroacetylated lysine.

| Substrate | Primary HDAC Class Selectivity | Specific Isoforms |

|---|---|---|

| This compound | Class IIa | HDAC4, HDAC5, HDAC7, HDAC8, HDAC10, HDAC11 bachem.comfishersci.comcymitquimica.comarvojournals.orgnih.govresearchgate.net |

| Boc-Lys(Ac)-AMC | Class I, Class IIb | HDAC1, HDAC2, HDAC3, HDAC6 arvojournals.orgnih.govresearchgate.net |

Dual-Enzyme Cascade Reaction Mechanism

The measurement of KDAC activity using this compound typically employs a dual-enzyme cascade reaction. This two-step process involves an initial deacetylation by a KDAC followed by a proteolytic cleavage step.

The first step in the assay is the enzymatic removal of the trifluoroacetyl group from the lysine residue of this compound by a KDAC. nih.govexplorationpub.com This reaction yields Boc-Lys-AMC as the product. bachem.comfishersci.comcymitquimica.comnih.gov The rate of this deacetylation reaction is directly proportional to the activity of the KDAC present in the sample. nih.govexplorationpub.com This initial step is the primary event that is measured to determine the efficacy of potential KDAC inhibitors. explorationpub.com

Quantitative Fluorescence Signal Generation Principles

The use of this compound as a fluorogenic substrate is central to a widely adopted, multi-step enzymatic assay designed to quantify the activity of specific lysine deacetylases (KDACs), particularly those in class IIa and to some extent, HDAC8. researchgate.netbachem.comfishersci.com The fundamental principle of this assay is the conversion of a non-fluorescent substrate into a highly fluorescent product, where the rate of fluorescence generation is directly proportional to the enzymatic activity of the KDAC being investigated. researchgate.netexplorationpub.com This process relies on a coupled enzymatic reaction, involving both a KDAC and a protease.

The assay is initiated by the enzymatic removal of the trifluoroacetyl (Tfa) group from the lysine residue of the this compound substrate by a KDAC. researchgate.netnih.gov This deacylation step yields the intermediate product, Boc-Lys-AMC. bachem.comfishersci.com The intact this compound molecule and the deacetylated intermediate are not fluorescent.

To generate a fluorescent signal, a second enzyme, the protease trypsin, is introduced into the reaction. explorationpub.comexplorationpub.com Trypsin specifically recognizes and cleaves the deacetylated lysine residue in the Boc-Lys-AMC intermediate. nih.gov This proteolytic cleavage liberates the fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC). nih.govcaymanchem.com Free AMC is a highly fluorescent molecule, and its release is the basis for the quantitative measurement of KDAC activity. explorationpub.comechelon-inc.com The intensity of the fluorescent signal is measured using a fluorospectrometer, with typical excitation wavelengths ranging from 340-360 nm and emission wavelengths from 440-460 nm. explorationpub.comcaymanchem.comnih.gov

This assay can be performed in two primary formats: a two-step endpoint assay or a one-step continuous assay. researchgate.netnih.gov

Two-Step Endpoint Assay: In this configuration, the KDAC enzyme is first incubated with the this compound substrate for a defined period. explorationpub.comexplorationpub.com The deacetylation reaction is then terminated, often by the addition of a potent KDAC inhibitor. nih.gov Subsequently, a "developer solution" containing trypsin is added, which cleaves the accumulated Boc-Lys-AMC and releases the AMC fluorophore. explorationpub.comnih.gov The final fluorescence is read at a single time point, providing a measure of the total enzyme activity during the initial incubation period. researchgate.net

One-Step Continuous Assay: For kinetic studies and high-throughput screening, a continuous assay is often preferred. nih.govexplorationpub.com In this method, the KDAC, the this compound substrate, and trypsin are all combined at the start of the reaction. explorationpub.com As the KDAC produces Boc-Lys-AMC, it is immediately cleaved by the co-existing trypsin, leading to a continuous, time-dependent increase in fluorescence. explorationpub.com This allows for the real-time monitoring of KDAC activity by recording the rate of AMC release. nih.gov

The quantitative relationship between enzyme activity and fluorescence allows for detailed mechanistic studies, including the determination of Michaelis-Menten kinetics and the screening and characterization of KDAC inhibitors. explorationpub.comnih.gov By measuring the reduction in the rate of fluorescence generation in the presence of a test compound, researchers can determine its inhibitory potency (e.g., IC50 value). explorationpub.comexplorationpub.com

Research Findings & Assay Parameters

Detailed studies have utilized the this compound substrate to characterize the activity and inhibition of various KDACs, particularly HDAC8 and class IIa enzymes. bachem.comexplorationpub.com The following tables summarize key components and typical parameters reported in these research applications.

Table 1: Key Chemical Compounds in the this compound Assay Data sourced from multiple chemical suppliers and research articles.

| Compound Name | Abbreviation | Role in Assay | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| tert-Butyl N-[(1S)-1-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]-5-[(2,2,2-trifluoroacetyl)amino]pentyl]carbamate | This compound | Non-fluorescent KDAC Substrate | C₂₃H₂₈F₃N₃O₆ | 499.49 | 97885-44-4 |

| tert-Butyl N-((S)-1-((4-methyl-2-oxo-2H-chromen-7-yl)amino)-1-oxo-6-aminohexan-2-yl)carbamate | Boc-Lys-AMC | Deacetylated Intermediate | C₂₁H₂₇N₃O₅ | 403.46 | 4033973 |

| 7-Amino-4-methylcoumarin | AMC | Fluorescent Reporter Molecule | C₁₀H₉NO₂ | 175.18 | 26093-31-2 |

Table 2: Typical Experimental Parameters for KDAC Activity Assays Using this compound These parameters represent a synthesis of values reported across various studies and may be adjusted for specific experimental goals.

| Parameter | Typical Value/Range | Purpose | Source(s) |

| Enzyme | |||

| KDAC Concentration | 10 - 100 nmol/L | To catalyze the deacetylation reaction | explorationpub.comexplorationpub.com |

| Substrate | |||

| This compound Concentration | 10 - 50 µmol/L | Serves as the initial reactant for the KDAC | explorationpub.comacs.org |

| Developer Enzyme | |||

| Trypsin Concentration | 0.1 - 2.0 mg/mL | To cleave the deacetylated intermediate and release AMC | explorationpub.comacs.org |

| Buffer System | |||

| Buffer Composition | 25-50 mM Tris-HCl, with KCl and/or NaCl | To maintain a stable pH and ionic environment | explorationpub.comarvojournals.org |

| pH | 7.4 - 8.0 | Optimal range for enzyme activity | explorationpub.comarvojournals.org |

| Reaction Conditions | |||

| Incubation Temperature | 30 - 37 °C | To ensure optimal enzymatic reaction rates | explorationpub.comthieme-connect.com |

| Detection | |||

| Excitation Wavelength (Ex) | 340 - 360 nm | To excite the released AMC fluorophore | explorationpub.comcaymanchem.com |

| Emission Wavelength (Em) | 440 - 460 nm | To detect the fluorescence emitted by AMC | explorationpub.comcaymanchem.com |

Advanced Methodologies and Quantitative Analysis in Boc Lys Tfa Amc Based Assays

Development and Optimization of In Vitro Enzyme Activity Assays

In vitro assays utilizing Boc-Lys(Tfa)-AMC are fundamental for the detailed characterization of purified HDAC enzymes and the evaluation of potential inhibitors. These assays can be broadly categorized into endpoint and continuous kinetic formats, each offering distinct advantages for specific research applications.

Endpoint fluorometric assays are a well-established method for determining enzyme activity by measuring the total amount of fluorescent product generated after a fixed period. These assays are typically performed in a two-step process. In the first step, the HDAC enzyme is incubated with this compound, leading to the removal of the trifluoroacetyl group. The second step involves the addition of a developing solution, which serves two purposes: it stops the enzymatic reaction, often with a potent HDAC inhibitor, and it contains a protease, such as trypsin, that cleaves the deacetylated product, Boc-Lys-AMC, to release the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. explorationpub.com The intensity of the fluorescence signal is directly proportional to the HDAC activity.

A typical protocol for an endpoint assay involves incubating the HDAC enzyme with potential inhibitors before adding the this compound substrate. explorationpub.com After a defined incubation period, the reaction is terminated, and the fluorescence is measured. For instance, in the characterization of HDAC1, the enzyme can be incubated with the substrate Boc-Lys(Ac)-AMC for one hour at 30°C, followed by the addition of trypsin and the HDAC inhibitor SAHA to stop the reaction and develop the fluorescent signal. bmglabtech.com

| Parameter | Example Value/Condition | Source(s) |

| Enzyme | HDAC8 | explorationpub.com |

| Substrate | This compound | explorationpub.com |

| Substrate Concentration | 20 µmol/L | explorationpub.com |

| Incubation Temperature | 30°C | explorationpub.com |

| Reaction Termination | Addition of a potent HDAC inhibitor (e.g., SATFMK) and trypsin | explorationpub.com |

| Detection | Fluorescence of released AMC (Ex: 340 nm, Em: 460 nm) | explorationpub.com |

Continuous kinetic assays offer the advantage of monitoring enzyme activity in real-time, providing valuable insights into reaction kinetics and inhibitor mechanisms. explorationpub.com Unlike endpoint assays, in a continuous assay, both the HDAC enzyme and the developing protease (e.g., trypsin) are present in the reaction mixture from the beginning. explorationpub.com This allows for the continuous cleavage of the deacetylated Boc-Lys-AMC as it is formed, leading to a progressive increase in fluorescence that can be monitored over time.

This approach enables the determination of Michaelis-Menten parameters, such as KM and kcat, which describe the enzyme's affinity for the substrate and its turnover rate, respectively. For example, a continuous assay for HDAC8 using this compound yielded a KM of 8.9 ± 1.6 µmol/L and a kcat of 0.034 ± 0.002 s-1 in a low-salt buffer. explorationpub.com Real-time monitoring is particularly useful for studying the binding kinetics of inhibitors and distinguishing between different modes of inhibition, such as reversible and covalent inactivation. explorationpub.com

| Kinetic Parameter | Determined Value | Enzyme | Source(s) |

| KM | 8.9 ± 1.6 µmol/L | HDAC8 | explorationpub.com |

| kcat | 0.034 ± 0.002 s-1 | HDAC8 | explorationpub.com |

The robust and sensitive nature of assays based on this compound makes them highly amenable to high-throughput screening (HTS) for the discovery of novel HDAC inhibitors. These assays can be adapted to microplate formats (e.g., 96-well or 384-well plates) and automated liquid handling systems, allowing for the rapid screening of large compound libraries. nih.gov The key to a successful HTS campaign is a robust assay with a high signal-to-noise ratio and a large Z' factor, a statistical parameter that reflects the quality of the assay. A cellular HDAC activity assay using a related substrate, Boc-K(Ac)-AMC, was successfully adapted to a homogeneous format suitable for robotic screening, achieving a Z' factor of 0.88, indicating a highly robust assay. nih.gov

Continuous assays using this compound have also been developed for HTS to provide more detailed mechanistic information about potential inhibitor candidates early in the drug discovery process. explorationpub.com These adaptations often involve optimizing reagent concentrations and incubation times to ensure linearity of the reaction over the screening period while minimizing reagent consumption.

Cellular and Subcellular Enzymatic Activity Assessment

Beyond in vitro characterization, this compound and its analogs are valuable tools for assessing HDAC activity within a more biologically relevant context, such as in whole cells or cell lysates.

Measuring HDAC activity directly in intact cells provides a more accurate reflection of enzyme function in its native environment. Cell-permeable substrates, such as Boc-K(Ac)-AMC, can be used to probe cellular HDAC activity. nih.gov In this type of assay, the substrate is taken up by the cells, where it is deacetylated by intracellular HDACs. Following a specific incubation period, the cells are lysed, and a developing solution containing trypsin is added to cleave the deacetylated product and generate a fluorescent signal. nih.gov

This whole-cell approach has been successfully applied to various cell lines, including HeLa and K562 cells, to determine the cellular potency of known HDAC inhibitors. nih.gov The resulting IC50 values from these cellular assays often correlate well with other cellular markers of HDAC inhibition, such as histone hyperacetylation, and with the biochemical potencies against isolated enzymes. nih.gov

| Cell Line | Application | Substrate | Source(s) |

| HeLa | Measurement of cellular HDAC activity and inhibitor potency | Boc-K(Ac)-AMC | nih.gov |

| K562 | Measurement of cellular HDAC activity and inhibitor potency | Boc-K(Ac)-AMC | nih.gov |

Assays using cell lysates offer a compromise between the simplicity of in vitro assays with purified enzymes and the biological relevance of whole-cell assays. In this format, cells are first lysed to release their intracellular contents, including HDAC enzymes. The resulting lysate is then used as the enzyme source in an assay with this compound. acs.org

A critical consideration in cell lysate-based assays is the preparation of the lysate to ensure the stability and activity of the HDAC enzymes. The choice of lysis buffer and the inclusion of protease and phosphatase inhibitors are important factors. Furthermore, it is necessary to normalize the measured HDAC activity to the total protein concentration in the lysate to account for variations in cell number and lysis efficiency. This is typically achieved using a standard protein quantification method, such as the BCA assay.

Methodological Challenges in Complex Biological Matrices

The transition from purified enzyme systems to complex biological matrices, such as cell lysates or plasma, introduces a host of methodological challenges that can significantly impact the accuracy of assays utilizing this compound. These challenges primarily stem from the inherent properties of the biological environment and can lead to erroneous interpretation of results if not properly addressed.

One of the most significant hurdles is the presence of endogenous fluorophores , which contribute to high background signals. bio-rad-antibodies.comnih.gov Cellular components like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), flavin adenine dinucleotide (FAD), and aromatic amino acids such as tryptophan possess intrinsic fluorescence. bio-rad-antibodies.comnih.govnih.gov The excitation and emission spectra of these molecules can overlap with that of 7-amino-4-methylcoumarin (AMC), the fluorescent product of the this compound assay, which typically has an excitation peak around 341 nm and an emission peak at 441 nm. aatbio.com This spectral overlap can mask the true signal from the enzymatic reaction, thereby reducing the assay's sensitivity and dynamic range. bio-rad-antibodies.com

Furthermore, light scattering and quenching effects are prevalent in complex matrices. nih.gov Particulate matter and high concentrations of proteins or other macromolecules can scatter both the excitation and emission light, leading to signal variability. nih.gov Additionally, various compounds within the biological sample can absorb the excitation or emission light, a phenomenon known as the inner filter effect, which results in a reduction of the detected fluorescence signal and can be misinterpreted as enzyme inhibition. nih.govnih.gov

The presence of endogenous enzymes , such as proteases other than the one used for signal development (e.g., trypsin), can also interfere with the assay. These enzymes might cleave the substrate or the deacetylated intermediate prematurely, leading to a false-positive signal. Conversely, endogenous HDAC inhibitors present in the matrix could lead to an underestimation of the target enzyme's activity.

Finally, the physicochemical properties of the matrix, including pH, ionic strength, and viscosity, can differ significantly from optimized in vitro assay conditions. These variations can directly affect the enzyme's catalytic efficiency and the stability of the substrate and product, necessitating careful matrix-specific validation of the assay.

To mitigate these challenges, several strategies can be employed. These include the use of appropriate controls (e.g., matrix-only blanks, no-enzyme controls), spectral unmixing techniques to differentiate the AMC signal from background autofluorescence, and the optimization of assay conditions to minimize the impact of interfering substances.

Enzyme Kinetics and Inhibitor Characterization

This compound is an invaluable substrate for elucidating the kinetic behavior of HDAC enzymes and for the detailed characterization of their inhibitors. The continuous nature of the assay allows for real-time monitoring of enzyme activity, which is crucial for obtaining precise kinetic parameters.

Determination of Steady-State Kinetic Parameters (e.g., K_M, V_max)

The Michaelis-Menten constant (K_M) and the maximum reaction velocity (V_max) are fundamental parameters that describe the affinity of an enzyme for its substrate and its catalytic efficiency, respectively. In a typical assay, the initial reaction rates are measured at varying concentrations of this compound while keeping the enzyme concentration constant. By plotting the initial velocity against the substrate concentration, a hyperbolic curve is obtained, which can be fitted to the Michaelis-Menten equation to determine K_M and V_max.

For instance, in a study characterizing HDAC8, the K_M for this compound was determined to be 8.9 ± 1.6 µmol/L in a low-salt buffer. explorationpub.com This value provides insight into the substrate concentration required to achieve half-maximal velocity and is essential for designing assays under saturating substrate conditions for inhibitor screening.

| Parameter | Value | Enzyme | Buffer Conditions |

| K_M | 8.9 ± 1.6 µmol/L | HDAC8 | Low-salt buffer |

Concentration-Response Curve Analysis and IC50 Value Derivation

A primary application of this compound-based assays is the determination of the potency of inhibitory compounds. This is typically achieved by generating concentration-response curves, where the enzyme activity is measured in the presence of serially diluted inhibitor concentrations. The resulting data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration, yielding a sigmoidal curve.

From this curve, the half-maximal inhibitory concentration (IC50) value can be derived. The IC50 represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This parameter is a critical metric for comparing the potency of different inhibitors and for structure-activity relationship (SAR) studies. For example, a two-step IC50 determination protocol has been described where HDAC8 is incubated with the inhibitor, followed by the enzymatic reaction initiated with this compound. explorationpub.com

| Inhibitor | Target Enzyme | IC50 Value | Assay Type |

| SAHA | HDAC8 | (Example Value) µM | Two-step endpoint assay |

| Inhibitor X | HDAC8 | (Example Value) nM | Continuous assay |

Elucidation of Inhibitor Binding Mechanisms and Dissociation Kinetics (e.g., Reversible, Slow-Binding, Covalent)

Beyond determining potency, continuous assays with this compound can provide deep insights into the mechanism of inhibitor binding. By analyzing the progress curves of the enzymatic reaction in the presence of an inhibitor, different binding models can be distinguished.

Reversible inhibitors that exhibit rapid equilibrium will show a linear decrease in the reaction rate that is constant over time.

Slow-binding inhibitors are characterized by a time-dependent decrease in the reaction rate, where the initial rate is higher and gradually slows as the inhibitor-enzyme complex equilibrates. This behavior can be indicative of an induced-fit binding mechanism.

Covalent inhibitors , which form a permanent bond with the enzyme, will result in a progressive and often complete loss of enzyme activity over time.

The shape of the progress curves provides qualitative information, while quantitative analysis can yield association and dissociation rate constants, offering a more complete picture of the inhibitor's kinetic profile.

Time-Dependent Inhibition Studies

Time-dependent inhibition (TDI) is a critical aspect of inhibitor characterization, particularly for identifying compounds with slow-binding or covalent mechanisms. In these studies, the enzyme is pre-incubated with the inhibitor for varying periods before the addition of the this compound substrate.

If an inhibitor exhibits TDI, its apparent IC50 value will decrease with increasing pre-incubation time. This is because a longer pre-incubation allows for a greater fraction of the enzyme to be inhibited, especially in the case of slow-binding or covalent inhibitors. Plotting the apparent IC50 values as a function of pre-incubation time can help to further classify the inhibitor's mechanism of action and provides a more accurate assessment of its potency under physiologically relevant conditions where target engagement is time-dependent. For instance, a continuous HDAC8 activity assay has been shown to distinguish between fast reversible and slow-binding or inactivating inhibitors by determining time-dependent IC50 values. explorationpub.com

| Inhibitor Type | Pre-incubation Time Effect on IC50 | Characteristic |

| Fast-Reversible | No significant change | Rapid equilibrium |

| Slow-Binding | Decreases with time | Time-dependent onset of inhibition |

| Covalent | Decreases with time | Progressive, often irreversible inhibition |

Translational and Foundational Research Applications of Boc Lys Tfa Amc

Screening and Classification of Histone Deacetylase Inhibitors (HDACi) for Therapeutic Discovery

Boc-Lys(Tfa)-AMC is widely utilized as a fluorogenic substrate for assaying the activity of Histone Deacetylase (HDAC) enzymes, particularly class IIa enzymes like HDAC4, 5, and 7, as well as HDAC8. glpbio.comfishersci.comfishersci.comcymitquimica.combiocompare.comscbt.com Its application is central to high-throughput screening (HTS) campaigns aimed at discovering and characterizing novel HDAC inhibitors (HDACi), a class of drugs with significant therapeutic potential in oncology and other fields. chemimpex.combmglabtech.com

The assay operates on a two-step, protease-coupled principle. First, an active HDAC enzyme removes the trifluoroacetyl group from the lysine (B10760008) side chain of this compound. In the second step, a developer solution containing a protease, typically trypsin, is added. explorationpub.com Trypsin specifically cleaves the peptide bond C-terminal to the now-unprotected lysine residue, releasing the AMC fluorophore. explorationpub.comtebubio.comcaymanchem.com The resultant fluorescence, measured at excitation/emission wavelengths of approximately 340-380 nm and 440-460 nm respectively, is directly proportional to the HDAC enzyme's activity. explorationpub.comcaymanchem.com This robust and sensitive method allows for the rapid quantification of enzyme inhibition and the determination of inhibitor potency, commonly expressed as an IC50 value.

Recent advancements have focused on adapting this system from a two-step endpoint assay to a more efficient one-step, continuous assay. explorationpub.com This modified approach, where the HDAC and trypsin are present simultaneously, enables real-time monitoring of enzyme kinetics and provides deeper insights into inhibitor mechanisms. explorationpub.com

| Parameter | Description | Reference |

| Target Enzymes | Primarily Class IIa (HDAC4, 5, 7) and HDAC8. | glpbio.comfishersci.comfishersci.com |

| Assay Principle | Two-step enzymatic reaction: 1. HDAC-mediated deacylation of the Tfa group. 2. Trypsin-mediated cleavage releasing fluorescent AMC. | bmglabtech.comexplorationpub.comcaymanchem.com |

| Detection Method | Fluorometric detection of released AMC (Ex: ~360 nm, Em: ~460 nm). | explorationpub.comtebubio.comcaymanchem.com |

| Application | High-throughput screening (HTS) for HDAC inhibitors; determination of inhibitor IC50 values and enzyme kinetics. | bmglabtech.comexplorationpub.com |

| Kinetic Data (HDAC8) | A study using a continuous assay determined a K_M of (8.9 ± 1.6) µmol/L and a k_cat of (0.034 ± 0.002)/s for this compound with HDAC8. | explorationpub.com |

Utility in the Rational Design and Synthesis of Bioactive Peptides

Beyond its use in enzyme assays, this compound is a valuable building block in the rational design and chemical synthesis of peptides. chemimpex.com The strategic placement of orthogonal protecting groups—the acid-labile Boc group and the base-labile Tfa group—is fundamental to its utility in solid-phase peptide synthesis (SPPS). peptide.compeptide.com

In SPPS, the Boc group temporarily protects the N-terminal α-amino group, preventing self-polymerization while the next amino acid is coupled to the growing peptide chain. peptide.com The Tfa group protects the lysine's ε-amino side chain, which could otherwise cause unwanted branching. peptide.com The differential stability of these groups allows for selective deprotection. For instance, the Boc group can be removed with trifluoroacetic acid (TFA) without affecting the Tfa-protected side chain. peptide.com Conversely, the Tfa group can be removed under specific conditions, allowing for site-specific modification of the lysine residue—such as biotinylation, fluorescent labeling, or the attachment of other molecules—while the peptide remains anchored to the solid support. chemimpex.compeptide.com

This precise control is crucial for the rational design of complex bioactive peptides, including peptide-based therapeutics, where specific modifications are required to enhance stability, solubility, or target affinity. chemimpex.comnih.gov

| Component | Protecting Group | Cleavage Condition | Role in Peptide Synthesis |

| α-Amino Group | Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Protects the N-terminus during coupling steps in SPPS. peptide.com |

| ε-Amino Group (Lysine) | Tfa (trifluoroacetyl) | Basic (e.g., mild base) | Protects the side chain to prevent branching; allows for selective deprotection for site-specific modifications. chemimpex.compeptide.com |

Contributions to Bioconjugation Chemistry for Molecular Probe Development

This compound is itself a molecular probe, designed to report on the activity of deacetylase enzymes. chemimpex.com Its structure exemplifies a common strategy in probe development: combining a substrate moiety (acylated lysine) with a reporter group (AMC fluorophore) via a cleavable linker. This design is foundational to creating tools that can visualize and quantify biological processes in real-time. chemimpex.com

The principles embodied by this compound extend to the broader field of bioconjugation. The lysine residue is a frequent target for bioconjugation due to the reactivity of its ε-amino group. By synthesizing peptides or other molecules using Boc-Lys(Tfa)-OH (the non-AMC version), researchers can introduce a selectively addressable lysine residue. After synthesis and selective deprotection of the Tfa group, this lysine becomes a specific handle for conjugation to other molecules, such as fluorophores, drugs, or nanoparticles, to create sophisticated molecular probes and targeted therapeutic agents. chemimpex.com

| Molecular Component | Function |

| Boc Group | N-terminal protecting group for synthesis. |

| Lysine | Provides the core amino acid structure and a side-chain amino group for modification. |

| Tfa Group | Orthogonal protecting group for the lysine side chain, enabling site-specific reactions. |

| AMC (7-amino-4-methylcoumarin) | Fluorogenic reporter group released upon enzymatic cleavage, enabling signal detection. |

Insights into Epigenetic Regulation and Protein Acylation Dynamics

The study of HDACs is integral to understanding epigenetic regulation, where post-translational modifications of histone proteins, such as acetylation, control gene expression. bmglabtech.com HDACs reverse the effects of histone acetyltransferases by removing acetyl groups from lysine residues, which typically leads to chromatin condensation and transcriptional silencing.

This compound and its close analog, Boc-Lys(Ac)-AMC, serve as critical reagents for dissecting the function of these epigenetic "erasers". bmglabtech.comtebubio.comcaymanchem.com By providing a reliable method to measure the activity of specific HDACs in vitro, these substrates help researchers understand how these enzymes are regulated and how their dysregulation contributes to diseases like cancer. bmglabtech.combiosynth.com

Furthermore, research has expanded to investigate other forms of protein acylation. For example, studies have used derivatives like BOC-Lys(crotonyl)-AMC to probe the activity of decrotonylases. In one study, BOC-Lys(crotonyl)-AMC was found to inhibit the deacetylation of Boc-Lys(acetyl)-AMC by HDAC1, suggesting that it interacts with the enzyme's active site. researchgate.net This demonstrates the adaptability of the Boc-Lys-AMC scaffold for studying the dynamics of various protein acylation and deacylation events, offering deeper insights into the complex language of post-translational modifications. researchgate.net

Emerging Research Areas and Future Perspectives

While this compound is a well-established tool, its applications continue to evolve. A significant emerging trend is the development of more sophisticated assay formats, such as the shift from endpoint to continuous kinetic assays, which provide richer data for classifying inhibitor behavior. explorationpub.com

Future perspectives include the rational design of new substrates based on the Boc-Lys-AMC scaffold to achieve greater selectivity for specific HDAC isoforms. Isoform-selective probes would be invaluable for developing drugs with fewer off-target effects. Additionally, the core structure could be modified to create cell-permeable probes for real-time imaging of HDAC activity within living cells, bridging the gap between in vitro biochemistry and in vivo cell biology. chemimpex.commedchemexpress.com The platform could also be expanded by replacing the trifluoroacetyl group with other acyl moieties to discover and characterize enzymes responsible for removing other types of post-translational modifications, further broadening our understanding of the regulatory "acylome."

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.